BenchChemオンラインストアへようこそ!

(R)-Tioconazole

Chiral Separation Molecular Recognition Capillary Electrophoresis

(R)-Tioconazole (CAS 1603815-14-0) is the single (R)-enantiomer of the imidazole antifungal agent tioconazole, a chiral molecule whose racemic mixture is marketed for topical mycoses. It functions by inhibiting fungal lanosterol 14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting cell membrane integrity.

Molecular Formula C16H13Cl3N2OS
Molecular Weight 387.7 g/mol
CAS No. 1603815-14-0
Cat. No. B12766749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tioconazole
CAS1603815-14-0
Molecular FormulaC16H13Cl3N2OS
Molecular Weight387.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl
InChIInChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m0/s1
InChIKeyQXHHHPZILQDDPS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tioconazole (CAS 1603815-14-0) for Antifungal R&D: Enantiomer-Specific Procurement Guide


(R)-Tioconazole (CAS 1603815-14-0) is the single (R)-enantiomer of the imidazole antifungal agent tioconazole, a chiral molecule whose racemic mixture is marketed for topical mycoses [1]. It functions by inhibiting fungal lanosterol 14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting cell membrane integrity [2]. As a single enantiomer, (R)-tioconazole presents distinct physicochemical and potentially distinct pharmacological properties relative to its (S)-antipode and the racemate, making it a critical research tool for stereoselective pharmacology studies.

Why (R)-Tioconazole Cannot Be Interchanged with Racemic or (S)-Tioconazole in Research


Substituting (R)-tioconazole with the racemic mixture or the (S)-enantiomer introduces uncontrolled variables in stereoselective research. Chiral azole antifungals exhibit enantiomer-specific binding to both target (CYP51) and off-target proteins, leading to divergent pharmacodynamics and pharmacokinetics [1]. For the closely related triazole tetraconazole, the (R)-enantiomer demonstrated an in vitro IC50 activity ratio (R/S) of 10–13 against fungal pathogens, confirming that chirality is a primary determinant of potency [2]. Analytical studies further show that tioconazole enantiomers possess different molecular recognition properties, with distinct binding constants to cyclodextrin selectors [3]. Using anything other than the explicitly defined (R)-enantiomer compromises data reproducibility and invalidates structure-activity relationship conclusions in chiral antifungal research.

Quantitative Differentiation Evidence for (R)-Tioconazole Against Comparators


Enantiomer-Specific Molecular Recognition: Differential Cyclodextrin Binding of (R)- vs (S)-Tioconazole

The (R)- and (S)-enantiomers of tioconazole exhibit distinct host-guest complexation behavior with cyclodextrins, reflecting different molecular recognition properties that may translate to differential biological target engagement. Capillary electrophoresis with chiral selectors quantified the binding constants for tioconazole enantiomers to dimethyl-β-cyclodextrin as K1 = 6.9 × 10³ M⁻¹ with enantioselectivity α = 1.10, and to hydroxypropyl-β-cyclodextrin as K1 = 0.72 × 10³ M⁻¹ with α = 1.29 [1]. The reversal of selectivity order across cyclodextrin types underscores fundamental differences in enantiomer three-dimensional recognition.

Chiral Separation Molecular Recognition Capillary Electrophoresis

Class-Level Inference: R-Enantiomers of Chiral Azole Antifungals Show 10- to 262-Fold Higher Potency Than S-Antipodes

Although direct (R)- vs (S)-tioconazole antifungal potency data is absent from the peer-reviewed literature, a strong class-level inference can be drawn from structurally related chiral azole antifungals. The (R)-enantiomer of tetraconazole exhibited a 10- to 13-fold lower IC50 than the (S)-enantiomer against Ustilago maydis and Saccharomyces cerevisiae in cell-free ergosterol biosynthesis assays [1]. For triticonazole, (R)-triticonazole was 3.11- to 82.89-fold more potent than (S)-triticonazole across multiple fungal pathogens [2]. For prothioconazole, the R-enantiomer was 6- to 262-fold more potent [3]. In all cases, the R-enantiomer was the eutomer, with superior binding to fungal CYP51.

Stereoselective Bioactivity CYP51 Inhibition Antifungal Potency

Racemic Tioconazole Demonstrates 2- to 8-Fold Superior In Vitro Potency Over Miconazole Against Dermatophytes

The tioconazole scaffold, of which (R)-tioconazole constitutes the (R)-half, demonstrates significantly greater intrinsic potency than the closely related imidazole miconazole. In standardized in vitro susceptibility testing against common dermal pathogens, including Trichophyton and Microsporum species, tioconazole exhibited activity superior to miconazole by a factor of 2 to 8 [1]. This potency advantage was corroborated in a guinea pig dermatomycosis model, where tioconazole's enhanced in vitro activity translated into superior topical efficacy [1].

Dermatophyte Susceptibility Imidazole Antifungal MIC Comparison

Unique Growth-Phase-Independent Fungicidal Action: Tioconazole Kills Stationary-Phase Candida Unlike Ketoconazole or Miconazole

Tioconazole possesses a therapeutically critical fungicidal property not shared by its imidazole-class relatives ketoconazole and miconazole. At a concentration of 3.8 × 10⁻⁵ M, tioconazole caused rapid 2- to 3-log reductions in CFU/mL when added to diluted stationary-phase cultures of Candida albicans and Candida parapsilosis [1]. In contrast, ketoconazole and miconazole failed to produce comparable killing under identical stationary-phase conditions, although miconazole matched tioconazole's activity against late-logarithmic-phase cells [1]. This growth-phase-independent lethal action is a distinguishing mechanistic feature with direct clinical relevance.

Fungicidal Kinetics Candida albicans Stationary-Phase Killing

Tioconazole Ranked Most Active Among Five Clinical Imidazoles in Minimum Fungicidal Concentration (MFC) Assays Against Candida albicans

In a systematic head-to-head comparison of five imidazole antifungals in clinical use—clotrimazole, econazole, ketoconazole, miconazole, and tioconazole—tioconazole was ranked the most active agent in minimum fungicidal concentration (MFC) assays against multiple clinical isolates of Candida albicans [1]. While all five drugs showed comparable inhibitory activity by spectrophotometric IC50 determination, tioconazole was significantly more active than all others (P < 0.01) in conventional MIC testing and emerged as the most potent fungicidal agent across several analytical methods [1]. Kinetic studies further revealed that tioconazole and ketoconazole could kill particularly rapidly, but only tioconazole produced a virtually instantaneous lethal lesion in all cells when drug was washed out before subculturing [1].

Minimum Fungicidal Concentration Candida albicans Imidazole Comparison

High-Value Application Scenarios for (R)-Tioconazole in Research and Development


Stereoselective CYP51 Binding and Structure-Activity Relationship (SAR) Studies

Investigators mapping the enantioselective binding determinants of imidazole antifungals to fungal CYP51 should use (R)-tioconazole as the defined (R)-enantiomer standard. The consistent class-level observation that R-enantiomers of chiral azoles (e.g., tetraconazole R/S IC50 ratio 10–13 [1]) are the eutomers makes (R)-tioconazole the rational choice for crystallography, molecular docking, and IC50 determination studies. Racemic tioconazole obscures the individual enantiomer contributions to target engagement.

Fungicidal Kinetics and Persistence-of-Effect Research on Candida Species

The unique property of tioconazole to kill stationary-phase Candida and produce an instantaneous lethal lesion upon drug washout [2] makes (R)-tioconazole a critical tool for investigating fungicidal persistence mechanisms. Researchers studying azole failure against biofilm or slow-growing fungal populations should employ (R)-tioconazole to determine whether enantiopurity enhances or modulates this growth-phase-independent killing relative to the racemate.

Enantioselective Pharmacokinetic and Metabolic Profiling

Analytical methods for chiral separation of tioconazole enantiomers using capillary electrophoresis and HPLC with cyclodextrin or polysaccharide chiral stationary phases are well established [3]. (R)-Tioconazole serves as the essential reference standard for developing and validating enantioselective bioanalytical methods intended to quantify differential absorption, distribution, metabolism, and excretion (ADME) of tioconazole enantiomers in preclinical models.

Topical Formulation Development Targeting Miconazole-Refractory Dermatophytoses

Given that the tioconazole scaffold exhibits 2- to 8-fold greater in vitro potency than miconazole against dermatophytes [4], (R)-tioconazole represents a rational enantiopure starting point for developing next-generation topical formulations targeting miconazole-tolerant or recurrent dermatophyte infections. The established in vivo translation of this potency advantage in guinea pig models supports formulation feasibility studies.

Quote Request

Request a Quote for (R)-Tioconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.